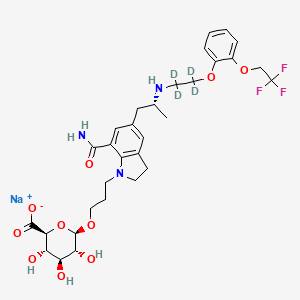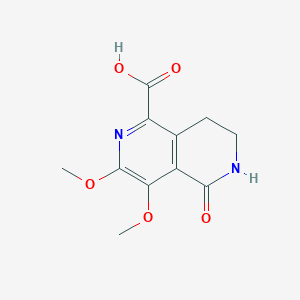
3,4-dimethoxy-5-oxo-7,8-dihydro-6H-2,6-naphthyridine-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-5-oxo-7,8-dihydro-6H-2,6-naphthyridine-1-carboxylic acid is a complex organic compound with a unique structure that includes a naphthyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-5-oxo-7,8-dihydro-6H-2,6-naphthyridine-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of appropriate amines with diesters, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-dimethoxy-5-oxo-7,8-dihydro-6H-2,6-naphthyridine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-5-oxo-7,8-dihydro-6H-2,6-naphthyridine-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism by which 3,4-dimethoxy-5-oxo-7,8-dihydro-6H-2,6-naphthyridine-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include inhibition of specific enzymes, binding to DNA, or interaction with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxolinic acid: A quinoline compound with antibacterial properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid:
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: A compound with intriguing biological activities.
Uniqueness
3,4-dimethoxy-5-oxo-7,8-dihydro-6H-2,6-naphthyridine-1-carboxylic acid is unique due to its specific structure and the functional groups it contains. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H12N2O5 |
|---|---|
Molekulargewicht |
252.22 g/mol |
IUPAC-Name |
3,4-dimethoxy-5-oxo-7,8-dihydro-6H-2,6-naphthyridine-1-carboxylic acid |
InChI |
InChI=1S/C11H12N2O5/c1-17-8-6-5(3-4-12-9(6)14)7(11(15)16)13-10(8)18-2/h3-4H2,1-2H3,(H,12,14)(H,15,16) |
InChI-Schlüssel |
WIDJMHAXOLOPRT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=C(C2=C1C(=O)NCC2)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


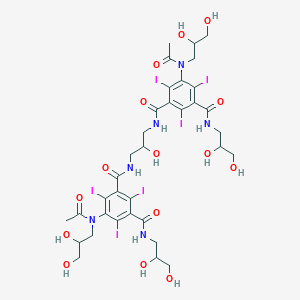
![4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine](/img/structure/B13854410.png)
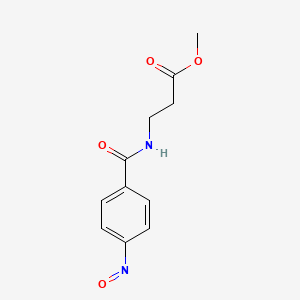

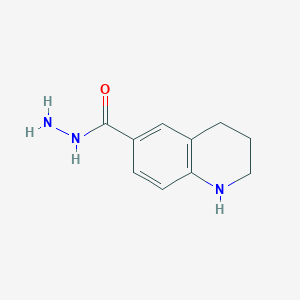



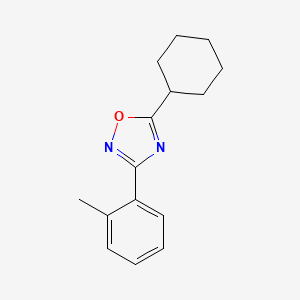
![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine](/img/structure/B13854454.png)
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13854467.png)
